Trihexyphenidyl hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Mechanisms of Action in Parkinson's Disease:

Although trihexyphenidyl is not a first-line treatment for Parkinson's disease due to the availability of more effective options with fewer side effects, it can still be used as an adjunct therapy. Researchers are interested in understanding the specific mechanisms by which trihexyphenidyl improves symptoms like tremors and rigidity. This knowledge could contribute to the development of new and improved treatments for Parkinson's disease. []

Investigating Potential Uses Beyond Parkinson's Disease:

Given its anticholinergic properties, trihexyphenidyl has been explored for potential applications in other conditions beyond Parkinson's disease. Some research has investigated its use in managing symptoms of drug-induced movement disorders caused by medications used to treat other conditions, such as schizophrenia and bipolar disorder. [] However, due to its side effect profile, trihexyphenidyl is generally not considered a first-line treatment for these conditions.

Trihexyphenidyl hydrochloride is an anticholinergic agent primarily used to manage symptoms associated with Parkinson's disease and drug-induced extrapyramidal symptoms. It was first identified in 1949 and has since been utilized for its ability to alleviate muscle stiffness, tremors, and spasms. The drug operates as a centrally acting muscarinic antagonist, with a higher affinity for the M1 subtype of muscarinic acetylcholine receptors, which are predominantly located in the brain. Trihexyphenidyl is marketed under various brand names, including Artane, and is generally administered orally in tablet or liquid form .

THP's therapeutic effect arises from its ability to antagonize muscarinic acetylcholine receptors in the central nervous system []. Acetylcholine plays a crucial role in muscle control. By blocking these receptors, THP reduces the stimulatory effects of acetylcholine on muscles, leading to decreased rigidity and improved movement in patients with Parkinson's disease []. However, this mechanism can also cause side effects like dry mouth, constipation, and blurred vision due to its influence on other cholinergic functions [].

In the human body, trihexyphenidyl is metabolized through hydroxylation of its alicyclic groups, with minimal enterohepatic circulation noted. The drug is primarily eliminated via urine, with an average half-life ranging from 3.2 to 10 hours depending on individual metabolic factors .

Trihexyphenidyl exhibits significant biological activity through its action on the central nervous system. It effectively blocks acetylcholine at muscarinic receptors, leading to reduced muscle rigidity and improved motor control in patients with Parkinson's disease. Its anticholinergic properties also help mitigate involuntary movements caused by antipsychotic medications . The onset of action typically occurs within one hour post-administration, with peak effects observed between two to three hours .

The synthesis of trihexyphenidyl can be approached through:

- Linear Synthesis:

- Step 1: Aminomethylation of acetophenone using paraformaldehyde and piperidine to yield 2-(1-piperidino)propiophenone.

- Step 2: Reaction of the resultant compound with cyclohexylmagnesium bromide in a Grignard reaction.

- Convergent Synthesis: This method combines different synthetic routes to yield the final compound more efficiently .

Trihexyphenidyl is primarily indicated for:

- Parkinson's Disease: It alleviates symptoms such as tremors and rigidity.

- Drug-Induced Extrapyramidal Symptoms: Effective against involuntary movements resulting from antipsychotic medications.

- Other Uses: It has been utilized in treating essential tremor, akathisia, and even as an antidote in organophosphate poisoning .

Despite its efficacy, trihexyphenidyl is not typically a first-line treatment due to potential side effects and has largely been replaced by newer therapies like levodopa .

Trihexyphenidyl interacts with various medications and substances:

- Antipsychotics: Often used in conjunction with drugs like fluphenazine or haloperidol to manage extrapyramidal symptoms.

- Dopamine Agonists: Can be combined with agents such as cabergoline for enhanced therapeutic effects.

- Antacids: Certain antacids containing magnesium or aluminum can hinder the absorption of trihexyphenidyl; hence timing between doses is crucial .

Adverse interactions may include increased risk of side effects such as confusion, hallucinations, and other central nervous system disturbances when used alongside other anticholinergics or sedatives.

Trihexyphenidyl shares similarities with several other anticholinergic agents used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:

| Compound | Primary Use | Mechanism of Action | Unique Features |

|---|---|---|---|

| Trihexyphenidyl | Parkinson's disease | Muscarinic antagonist | Higher affinity for M1 receptors |

| Benztropine | Parkinson's disease | Anticholinergic | Also inhibits dopamine reuptake |

| Biperiden | Parkinson's disease | Anticholinergic | More selective for central receptors |

| Procyclidine | Parkinson's disease | Anticholinergic | Longer half-life |

| Orphenadrine | Muscle spasms | Anticholinergic | Analgesic properties |

Trihexyphenidyl stands out due to its specific receptor affinity and its historical significance as one of the earlier treatments for parkinsonism .

The discovery and development of trihexyphenidyl hydrochloride marked a pivotal moment in the treatment of movement disorders, emerging from systematic research into antispasmodic compounds during the late 1940s. The compound's discovery was first published in 1949 as part of a comprehensive study investigating drugs with antispasmodic activity. This breakthrough occurred during an era when therapeutic options for Parkinson's disease were severely limited, making the identification of an effective anticholinergic agent particularly significant for neurological medicine.

The clinical validation of trihexyphenidyl hydrochloride proceeded rapidly following its initial discovery, with the first human trials conducted in 1949 demonstrating remarkable therapeutic potential. In the inaugural clinical study, 117 patients aged 25-78 years received the therapy at starting doses ranging from 1-2.5 mg administered two to three times daily, with dosage adjustments based on individual clinical response. The results were highly encouraging, with more than three-quarters of participants (76.1%) reporting at least some improvement in their Parkinson's disease symptoms. A concurrent study involving 69 Parkinson's patients across a broader age range of 12-78 years corroborated these findings, with 77% of participants experiencing symptom improvement.

The regulatory approval of trihexyphenidyl hydrochloride followed a remarkably swift timeline, reflecting the urgent medical need for effective Parkinson's disease treatments. The United States Food and Drug Administration granted approval for the compound on May 13, 1949, under the brand name Artane, manufactured by Lederle Laboratories. This approval represented one of the earliest specific treatments for Parkinson's disease, predating the introduction of levodopa by more than two decades. The European regulatory pathway proceeded similarly, with the compound receiving widespread approval across multiple jurisdictions for the treatment of parkinsonism and related movement disorders.

Chemical Classification and Taxonomy

Trihexyphenidyl hydrochloride belongs to the phenylpropylamines class of compounds, representing a distinct category within the broader antimuscarinic drug family. The compound's systematic classification places it within the anticholinergic agents, specifically as a non-selective muscarinic acetylcholine receptor antagonist with preferential binding affinity for central nervous system receptors. According to the Anatomical Therapeutic Chemical (ATC) classification system, trihexyphenidyl is designated under code N04AA01, categorizing it within the antiparkinson drugs subgroup of dopaminergic agents.

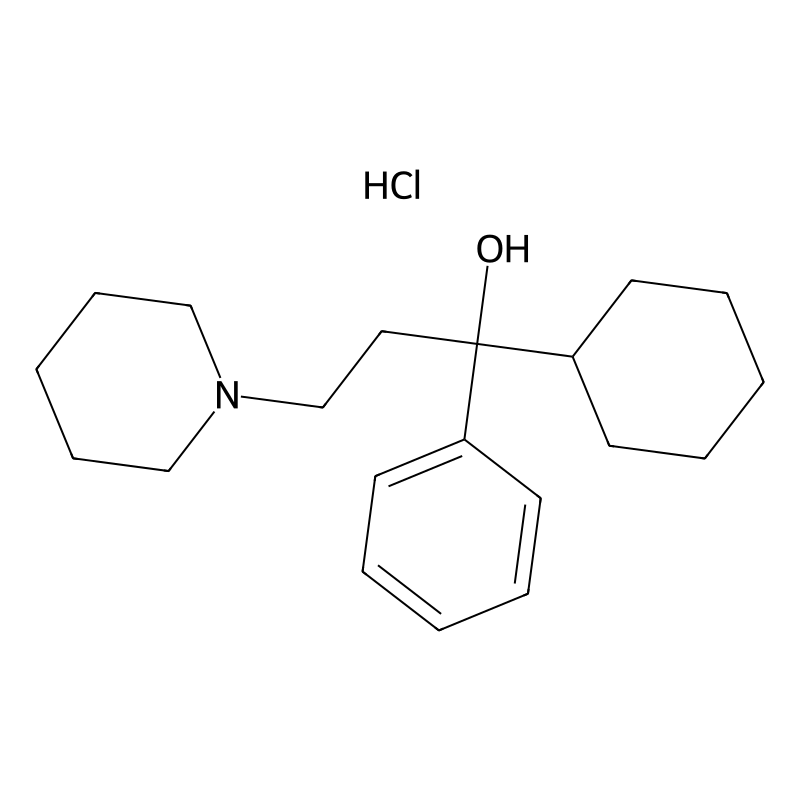

The chemical nomenclature of trihexyphenidyl follows standardized International Union of Pure and Applied Chemistry (IUPAC) conventions, with the complete systematic name being (RS)-1-cyclohexyl-1-phenyl-3-(1-piperidyl)propan-1-ol. This nomenclature reflects the compound's complex molecular architecture, incorporating multiple ring systems that contribute to its pharmacological activity. The hydrochloride salt form, trihexyphenidyl hydrochloride, carries the molecular formula C₂₀H₃₂ClNO and a molecular weight of 337.927 daltons. The compound exists as a racemic mixture containing both R and S enantiomers, with distinct CAS registry numbers: 40520-25-0 for the R-enantiomer and 40520-24-9 for the S-enantiomer.

The compound's classification within pharmaceutical chemistry encompasses multiple therapeutic categories, including antispasmodic agents, antiparkinson drugs, and antimuscarinic compounds. This multi-faceted classification reflects the diverse therapeutic applications of trihexyphenidyl hydrochloride across various neurological and movement disorders. The drug's inclusion in the World Health Organization's List of Essential Medicines underscores its fundamental importance in global healthcare systems.

Significance in Pharmaceutical Chemistry

Trihexyphenidyl hydrochloride occupies a unique position in pharmaceutical chemistry as a prototype anticholinergic agent that has significantly influenced the development of subsequent neurological therapeutics. The compound's discovery marked the beginning of systematic anticholinergic therapy for movement disorders, establishing fundamental principles that continue to guide modern drug development in this therapeutic area. Its significance extends beyond direct therapeutic applications to encompass its role as a reference compound for structure-activity relationship studies and mechanistic investigations of muscarinic receptor antagonism.

The pharmaceutical importance of trihexyphenidyl hydrochloride is exemplified by its continued inclusion in essential medicine lists despite the availability of newer therapeutic options. An estimated 50-75% of individuals with Parkinson's disease demonstrate positive therapeutic responses to trihexyphenidyl, experiencing 20-30% symptomatic improvement. This consistent efficacy profile has maintained the compound's clinical relevance, particularly in resource-limited settings where more expensive dopaminergic therapies may not be readily available. The drug's long duration of action, ranging from 6-12 hours depending on dosage, provides additional therapeutic advantages in clinical practice.

The compound has also served as a valuable pharmacological tool for investigating cholinergic-dopaminergic interactions in the central nervous system. Research utilizing trihexyphenidyl has contributed to understanding the delicate neurotransmitter balance underlying normal motor function and the pathophysiology of movement disorders. These investigations have informed the development of combination therapies and have enhanced understanding of the mechanisms underlying both therapeutic effects and adverse reactions associated with anticholinergic agents.

General Structural Features

The molecular architecture of trihexyphenidyl hydrochloride exhibits sophisticated structural complexity that directly correlates with its pharmacological properties and therapeutic efficacy. The compound's structure incorporates three distinct ring systems: a phenyl ring, a cyclohexyl ring, and a piperidine ring, each contributing specific physicochemical and pharmacological characteristics. The central carbon atom serves as a quaternary center, bearing both the cyclohexyl and phenyl substituents while maintaining a tertiary alcohol functionality that influences the compound's hydrogen bonding properties and membrane permeability.

The stereochemical complexity of trihexyphenidyl arises from the presence of one chiral center at the tertiary alcohol carbon, resulting in two enantiomeric forms that may exhibit differential pharmacological activities. The spatial arrangement of the substituents around this chiral center influences the compound's binding affinity to muscarinic receptors and its selectivity profile across different receptor subtypes. The piperidine ring system exists in a chair conformation, with the nitrogen atom positioned to optimize electrostatic interactions with target receptors while maintaining appropriate lipophilicity for central nervous system penetration.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₀H₃₁NO (free base) | Defines basic composition |

| Molecular Weight | 301.4662 Da (free base) | Influences pharmacokinetics |

| Chiral Centers | 1 | Determines stereochemistry |

| Ring Systems | 3 (phenyl, cyclohexyl, piperidine) | Contributes to receptor binding |

| Log P | 4.49 | Indicates lipophilicity |

| Melting Point | 258.5°C | Reflects molecular stability |

The physicochemical properties of trihexyphenidyl hydrochloride are optimized for oral bioavailability and central nervous system penetration. The compound exhibits moderate lipophilicity with an octanol-water partition coefficient (Log P) of 4.49, facilitating passive diffusion across biological membranes while maintaining sufficient aqueous solubility for pharmaceutical formulation. The presence of a tertiary alcohol group provides hydrogen bond donating capability, while the piperidine nitrogen serves as a hydrogen bond acceptor, creating a balanced profile for protein-drug interactions. The compound's solubility in water is limited to approximately 18 mg/L, necessitating the use of the more soluble hydrochloride salt form for pharmaceutical applications.

Molecular Structure and Configuration

Trihexyphenidyl hydrochloride possesses a complex molecular architecture characterized by a quaternary carbon center that serves as the focal point for multiple substituent groups [1] [2]. The hydrochloride salt form exhibits the molecular formula C₂₀H₃₂ClNO with a molecular weight of 337.93 grams per mole [2] [15]. The free base form maintains the molecular formula C₂₀H₃₁NO with a corresponding molecular weight of 301.47 grams per mole [4] [26].

The molecular configuration features a central tertiary alcohol bearing four distinct substituents: a phenyl ring, a cyclohexyl ring, a hydroxyl group, and a three-carbon chain terminating in a piperidine nitrogen [1] [2]. The piperidine ring adopts a chair conformation, while the cyclohexyl ring similarly maintains a chair configuration [23]. This structural arrangement creates a three-dimensional molecular framework with significant steric considerations that influence both the compound's physical properties and biological activity [5].

| Structural Component | Configuration | Details |

|---|---|---|

| Molecular Formula (HCl salt) | C₂₀H₃₂ClNO | 337.93 g/mol |

| Molecular Formula (Free Base) | C₂₀H₃₁NO | 301.47 g/mol |

| Central Carbon | Quaternary | Bears OH, phenyl, cyclohexyl, and propyl-piperidine |

| Piperidine Ring | Chair conformation | Six-membered saturated heterocycle |

| Cyclohexyl Ring | Chair conformation | Six-membered saturated carbocycle |

Stereochemistry and Chirality

Stereogenic Centers

Trihexyphenidyl hydrochloride contains a single stereogenic center located at the tertiary carbon atom bearing the hydroxyl group [5] [21]. This carbon center, designated as C3 in the molecular structure, is bonded to four chemically distinct groups: the phenyl ring, the cyclohexyl ring, the hydroxyl group, and the propyl chain containing the piperidine moiety [1] [23]. The presence of this asymmetric carbon creates the potential for two enantiomeric forms of the compound [5] [21].

The stereogenic center generates chirality throughout the molecular framework, making every point within the molecule chirotopic according to established stereochemical principles [17]. This single chiral center is responsible for the compound's optical activity and the existence of two mirror-image isomers that cannot be superimposed [5] [31].

Enantiomeric Properties

The enantiomeric forms of trihexyphenidyl hydrochloride exhibit distinct optical rotation properties [5] [20]. The R-enantiomer demonstrates a specific optical rotation of −25° when measured at a concentration of 0.4 in ethanol [20]. Conversely, the S-enantiomer exhibits a corresponding positive optical rotation of +25° under identical measurement conditions [20]. These optical rotation values confirm the enantiomeric relationship between the two forms and provide a means for their analytical distinction [5].

Commercial preparations of trihexyphenidyl hydrochloride consist of racemic mixtures containing equal proportions of both R and S enantiomers [21] [31]. The absolute configuration of the more pharmacologically active enantiomer has been established through synthetic correlation studies with related compounds of known stereochemistry [5]. Research has demonstrated that both enantiomers possess anticholinergic activity, though they may differ in their potency and selectivity profiles [5].

| Enantiomer | Optical Rotation | Configuration | Activity |

|---|---|---|---|

| R-form | −25° (c = 0.4, ethanol) | Laevorotatory | Anticholinergic |

| S-form | +25° (c = 0.4, ethanol) | Dextrorotatory | Anticholinergic |

| Commercial | Racemic mixture | 1:1 R:S ratio | Combined activity |

Physicochemical Properties

Solubility Profile in Various Solvents

The solubility characteristics of trihexyphenidyl hydrochloride vary significantly across different solvent systems [2] [7] [13]. In aqueous media, the hydrochloride salt demonstrates a solubility of 1.0 gram per 100 milliliters at 25°C [20]. This aqueous solubility represents a substantial enhancement compared to the free base form, which exhibits markedly lower water solubility [2].

In organic solvents, trihexyphenidyl hydrochloride shows considerable solubility in ethanol at 6 grams per 100 milliliters and chloroform at 5 grams per 100 milliliters [20]. The compound demonstrates approximately 3 milligrams per milliliter solubility in ethanol and approximately 2 milligrams per milliliter in dimethyl sulfoxide [13]. These solubility characteristics reflect the compound's amphiphilic nature, possessing both hydrophilic and lipophilic regions within its molecular structure [2].

| Solvent | Solubility | Temperature | Notes |

|---|---|---|---|

| Water | 1.0 g/100 mL | 25°C | Hydrochloride salt |

| Ethanol | 6 g/100 mL | Room temperature | Good solubility |

| Chloroform | 5 g/100 mL | Room temperature | Good solubility |

| DMSO | ~2 mg/mL | Room temperature | Moderate solubility |

| Methanol | More soluble | Room temperature | Enhanced solubility |

pH-Dependent Properties

The pH-dependent behavior of trihexyphenidyl hydrochloride is governed by its basic piperidine nitrogen functionality [2] [10]. Computational analyses indicate a strongest basic pKa value of 9.32, while the strongest acidic pKa is calculated at 13.84 [2]. Under physiological conditions, the compound maintains a positive charge due to protonation of the piperidine nitrogen [2].

The pH of a 1% aqueous solution of trihexyphenidyl hydrochloride ranges from 5.5 to 6.0, indicating the acidic nature of the salt form [20]. This pH-dependent ionization behavior significantly influences the compound's solubility characteristics across different pH ranges, with enhanced solubility observed under acidic conditions where the nitrogen remains protonated [14].

Partition Coefficient and Lipophilicity

The lipophilicity of trihexyphenidyl hydrochloride has been characterized through computational determination of its octanol-water partition coefficient [2] [10]. Reported logP values range from 4.23 to 4.93, indicating substantial lipophilic character [2]. These values suggest that the compound exhibits a strong preference for lipophilic environments over aqueous phases [10].

The high partition coefficient reflects the influence of the phenyl and cyclohexyl ring systems, which contribute significantly to the compound's lipophilic character [2]. This lipophilicity facilitates membrane permeability and influences the compound's distribution characteristics within biological systems [25]. The computational predictions align with experimental observations of the compound's behavior in lipid-water partitioning systems [10].

Melting Point and Thermal Characteristics

Trihexyphenidyl hydrochloride exhibits a melting point with decomposition occurring between 247°C and 258.5°C [7] [20]. Differential scanning calorimetry studies have identified a specific decomposition temperature of 256.47°C with an associated heat of fusion enthalpy of −54.56 joules per gram [28]. The free base form demonstrates a lower melting point range of 114.3°C to 115.0°C [20].

The thermal behavior indicates that the hydrochloride salt form possesses enhanced thermal stability compared to the free base [28]. Thermal degradation studies have demonstrated that the compound maintains stability under elevated temperature conditions within pharmaceutical formulations [24] [28]. These thermal characteristics are essential for understanding processing conditions and storage requirements for the compound [28].

| Form | Melting Point | Thermal Event | Enthalpy |

|---|---|---|---|

| HCl salt | 247-258.5°C | Decomposition | −54.56 J/g |

| Free base | 114.3-115.0°C | Melting | Not specified |

| DSC peak | 256.47°C | Decomposition | Sharp endotherm |

Chemical Nomenclature and Identifiers

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for trihexyphenidyl hydrochloride is 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride [2] [3]. This nomenclature precisely describes the molecular structure by identifying the central propanol backbone with its substituent groups at specific positions [2]. The systematic naming convention follows established IUPAC rules for complex organic molecules containing multiple functional groups and ring systems [2] [3].

Alternative systematic names include α-cyclohexyl-α-phenyl-1-piperidinepropanol hydrochloride, which emphasizes the alpha substitution pattern at the tertiary carbon center [20]. The nomenclature system provides unambiguous identification of the compound's structure and facilitates accurate chemical communication across scientific disciplines [2].

Registry Numbers and Identifiers

Trihexyphenidyl hydrochloride is assigned Chemical Abstracts Service registry number 52-49-3, while the free base form bears the registry number 144-11-6 [15] [16] [20]. These unique identifiers serve as definitive chemical identification codes within scientific databases and regulatory systems [15]. Additional database identifiers include ChEBI 9721 for the hydrochloride salt and ChEBI 9720 for the free base [2] [18].

The compound's InChI Key for the hydrochloride salt is QDWJJTJNXAKQKD-UHFFFAOYSA-N, while the free base exhibits the InChI Key HWHLPVGTWGOCJO-UHFFFAOYSA-N [2] [4]. PubChem database assignments include Compound ID 66007 for the salt form and 5572 for the free base [2] [18]. These standardized identifiers ensure consistent recognition across multiple chemical information systems [15].

| Identifier Type | HCl Salt | Free Base |

|---|---|---|

| CAS Number | 52-49-3 | 144-11-6 |

| ChEBI ID | CHEBI:9721 | CHEBI:9720 |

| PubChem CID | 66007 | 5572 |

| InChI Key | QDWJJTJNXAKQKD-UHFFFAOYSA-N | HWHLPVGTWGOCJO-UHFFFAOYSA-N |

| DrugBank ID | DBSALT000448 | DB00376 |

Salt Characteristics and Properties

The hydrochloride salt formation significantly modifies the physicochemical properties of trihexyphenidyl compared to its free base form [2] [7]. Salt formation occurs through protonation of the basic piperidine nitrogen by hydrochloric acid, creating an ionic compound with enhanced water solubility characteristics [2]. The resulting salt maintains a 1:1 stoichiometric ratio between the organic cation and chloride anion [23].

The salt formation process increases the molecular weight from 301.47 grams per mole for the free base to 337.93 grams per mole for the hydrochloride salt [2] [7]. This modification substantially improves aqueous solubility while maintaining the essential structural features responsible for biological activity [2]. The ionic nature of the salt form facilitates pharmaceutical formulation and enhances bioavailability characteristics [13].

Crystal packing analysis reveals that the hydrochloride salt forms ionic assemblies stabilized by hydrogen bonding interactions between the protonated nitrogen, hydroxyl group, and chloride anions [23]. These intermolecular interactions contribute to the enhanced thermal stability and modified solubility profile observed for the salt form compared to the neutral free base [23].

Crystal Structure and Polymorphism

Trihexyphenidyl hydrochloride crystallizes in the orthorhombic crystal system with space group P2₁2₁2 [23] [31]. The crystal structure analysis reveals unit cell parameters of a = 30.0265 Å, b = 11.2297 Å, and c = 5.8931 Å, with a calculated density of 1.130 megagrams per cubic meter [23]. The non-centrosymmetric space group indicates that the compound forms chiral crystals despite being obtained from racemic solutions [23] [31].

The crystal structure demonstrates that cations and anions organize into chains along the c-axis direction through intermolecular hydrogen bonding involving O-H···Cl and N-H···Cl interactions [23]. Additional weak C-H···Cl interactions link these chains into layers parallel to the bc plane, creating a three-dimensional hydrogen-bonded network [23]. The structural arrangement forms a racemic conglomerate consisting of an equivalent mixture of R and S enantiomers distributed among separate enantiomorphic crystals [23] [31].

Polymorphism studies indicate that trihexyphenidyl hydrochloride can exist in multiple crystal forms [12] [22]. Research has identified several organic salt forms with different anions, including nitrobenzoate, hydroxybenzoate, bromobenzoate, and thiophene-2-carboxylate variants [12]. These different salt forms exhibit distinct crystal packing arrangements and hydrogen bonding patterns while maintaining the essential molecular structure [12].

| Crystal Parameter | Value | Details |

|---|---|---|

| Crystal System | Orthorhombic | Non-centrosymmetric |

| Space Group | P2₁2₁2 | Chiral space group |

| Unit Cell a | 30.0265 Å | Crystal dimension |

| Unit Cell b | 11.2297 Å | Crystal dimension |

| Unit Cell c | 5.8931 Å | Crystal dimension |

| Density | 1.130 Mg/m³ | Calculated density |

| Conglomerate Type | Racemic | R and S enantiomers |

The retrosynthetic analysis of trihexyphenidyl hydrochloride reveals multiple strategic disconnection approaches that guide the selection of optimal synthetic pathways [1] [2]. The target molecule can be conceptually dismantled through several key bond-breaking strategies, each offering distinct advantages for synthetic planning.

An alternative retrosynthetic approach involves disconnection at the carbon-nitrogen bond linking the piperidine ring to the propyl chain [2] [8]. This strategy leads to consideration of Mannich reaction chemistry, where acetophenone serves as the methylene-active compound, formaldehyde as the aldehyde component, and piperidine as the secondary amine [9] [2]. This disconnection pattern is particularly valuable for establishing the aminoalkyl side chain that is characteristic of many pharmacologically active compounds.

A third retrosynthetic pathway examines the possibility of late-stage cyclohexyl installation through alternative organometallic approaches [10] [8]. This analysis suggests that cyclohexyl lithium or other organometallic reagents could potentially serve as nucleophilic synthons, though practical considerations favor the Grignard methodology due to superior functional group tolerance and operational simplicity [3] [10].

The retrosynthetic analysis also reveals the importance of protecting group strategies, particularly for the tertiary alcohol functionality [1] [11]. While the target molecule contains a free tertiary alcohol, synthetic intermediates may require temporary protection to prevent unwanted side reactions during subsequent transformations [11].

Linear Synthesis Pathways

The linear synthesis of trihexyphenidyl hydrochloride follows a well-established two-step sequence that has been extensively validated in both laboratory and industrial settings [4]. This approach represents the most direct and practical route to the target compound, offering reliable yields and straightforward purification procedures.

The synthesis commences with the preparation of 2-(1-piperidino)propiophenone hydrochloride through a Mannich reaction [2] [8]. Acetophenone is treated with paraformaldehyde and piperidine in an aqueous or alcoholic medium, typically under mild heating conditions [9] [2]. The reaction proceeds through formation of an iminium ion intermediate, which undergoes nucleophilic attack by the enolate or enol form of acetophenone [9]. The resulting beta-amino ketone is subsequently converted to its hydrochloride salt for enhanced stability and crystallinity .

The key transformation in the linear sequence involves the Grignard reaction between the prepared ketone intermediate and cyclohexylmagnesium bromide [4] [3]. The Grignard reagent is generated in situ from chlorocyclohexane and magnesium metal in an anhydrous ethereal solvent [4] [5]. Traditional protocols employed diethyl ether, but contemporary industrial processes favor methyl tert-butyl ether due to enhanced safety profiles and reduced fire hazards [4] [5].

The Grignard addition proceeds through nucleophilic attack of the organometallic reagent on the carbonyl carbon, generating a tertiary alkoxide intermediate [3] [10]. Aqueous workup protonates the alkoxide to yield the desired tertiary alcohol . The reaction typically requires careful temperature control, with initiation occurring at 55-65°C followed by reflux conditions for optimal conversion [4] [5].

Yield optimization in the linear pathway has been achieved through systematic investigation of reaction parameters . The overall yield for the two-step sequence ranges from 57-68%, with individual steps proceeding in 75-85% yield under optimized conditions . Critical factors include the quality of the Grignard reagent, absence of protic impurities, and appropriate stoichiometry [4] .

The linear approach offers several advantages including operational simplicity, use of readily available starting materials, and compatibility with large-scale production requirements [13] [14]. The straightforward reaction sequence minimizes the need for complex purification procedures and allows for efficient process development .

Convergent Synthesis Approaches

Convergent synthesis strategies for trihexyphenidyl hydrochloride have been developed to improve efficiency and reduce the number of linear transformations [15] [16]. These approaches involve the parallel preparation of key structural fragments followed by strategic coupling reactions to assemble the final product [16].

One convergent approach involves the independent synthesis of a cyclohexyl-phenyl carbinol fragment and a separate piperidine-containing alkyl halide [15] [2]. The cyclohexyl-phenyl fragment can be prepared through Grignard addition of cyclohexylmagnesium bromide to benzaldehyde, followed by appropriate functional group manipulations [2] [10]. The piperidine fragment is synthesized through alkylation of piperidine with a suitable three-carbon electrophile [15].

The convergent coupling is achieved through nucleophilic substitution reactions or alternative carbon-carbon bond forming processes [15] [16]. This strategy allows for independent optimization of each fragment synthesis and provides flexibility in exploring different coupling methodologies [16]. Advanced variants employ cross-coupling reactions catalyzed by transition metals, offering potential advantages in terms of functional group tolerance and reaction efficiency [15].

A second convergent approach utilizes the preparation of a phenyl-cyclohexyl ketone intermediate through Friedel-Crafts acylation or alternative carbonyl-forming reactions [2] [8]. This intermediate is subsequently subjected to reductive amination with the appropriate piperidine-containing amine to install the nitrogen functionality [9]. The reductive amination can be accomplished using various reducing agents including sodium borohydride or sodium cyanoborohydride [9].

The convergent methodologies generally provide comparable overall yields to the linear approach while offering potential advantages in terms of synthetic flexibility and the ability to introduce structural modifications at various stages [15] [16]. However, the increased complexity of the synthetic scheme requires more sophisticated process development and may be less suitable for large-scale manufacturing applications [16].

Recent developments in convergent synthesis have focused on the use of multicomponent reactions that can assemble complex molecular frameworks in a single operation [16]. These approaches show promise for academic research applications but require further development for practical implementation [16].

Key Reactions in Synthesis

Grignard Reaction Applications

The Grignard reaction represents the cornerstone transformation in trihexyphenidyl hydrochloride synthesis, providing the crucial carbon-carbon bond that establishes the tertiary alcohol center [4] [3] [10]. This organometallic addition reaction has been extensively optimized to achieve reliable performance under both laboratory and industrial conditions.

The formation of cyclohexylmagnesium bromide requires careful attention to reaction conditions and reagent quality [4] [5]. Magnesium metal must be activated through mechanical abrasion or chemical etching to ensure rapid initiation [5] [15]. The use of iodoethane as an initiator has been documented to provide consistent reaction initiation within 35-40 minutes [5] [15]. Temperature control during Grignard formation is critical, with optimal initiation occurring at 55-65°C followed by controlled addition of the alkyl halide [4] [5].

The subsequent addition of the Grignard reagent to 2-(1-piperidino)propiophenone hydrochloride proceeds through a well-understood mechanism involving coordination of the carbonyl oxygen to the magnesium center [3] [10]. This coordination activates the carbonyl group toward nucleophilic attack while simultaneously organizing the transition state geometry [10]. The reaction typically requires 80-120 minutes at reflux temperature for complete conversion [4] [5].

Solvent selection plays a crucial role in Grignard reaction success [4] [5]. While diethyl ether was traditionally employed, industrial processes have increasingly adopted methyl tert-butyl ether due to its superior safety profile and reduced flammability [4] [5]. The ethereal solvent serves multiple functions including solvation of the organomagnesium species, coordination to the metal center, and facilitation of electron transfer processes [5].

Yield optimization in Grignard reactions has been achieved through systematic investigation of stoichiometry, with optimal results obtained using a 1:4.3-5.8 molar ratio of magnesium to chlorocyclohexane [4] [15]. Excess alkyl halide ensures complete consumption of the magnesium metal while minimizing formation of unwanted coupling byproducts [15].

Water content must be rigorously controlled throughout the Grignard process, as protic impurities lead to premature quenching and reduced yields [4] . Industrial protocols typically specify water content below 100 ppm in all solvents and reagents . Post-reaction workup involves careful aqueous quenching, typically with ammonium chloride solution, to protonate the alkoxide intermediate .

Mannich Condensation Methodology

The Mannich reaction employed in trihexyphenidyl hydrochloride synthesis represents a classic example of three-component condensation chemistry [9] [2]. This transformation establishes the characteristic beta-amino ketone structural motif that is essential for subsequent Grignard addition [9].

The reaction involves the condensation of acetophenone, paraformaldehyde, and piperidine under acidic or neutral conditions [9] [2]. The mechanism proceeds through initial formation of an iminium ion intermediate from the aldehyde and amine components [9]. This highly electrophilic species undergoes nucleophilic attack by the enolate or enol form of acetophenone, generating the desired carbon-carbon bond [9].

Reaction conditions for the Mannich transformation have been optimized to achieve maximum yield while minimizing side product formation [2] [17]. Temperature control is important, with optimal results achieved at 60-80°C depending on the specific solvent system employed [2]. Aqueous media generally provide good results, though alcoholic solvents can be used when enhanced solubility is required [9] [17].

The choice of aldehyde component significantly impacts reaction efficiency [9]. Paraformaldehyde is preferred over aqueous formaldehyde due to its higher concentration and absence of methanol stabilizer [9] [17]. The solid aldehyde source also facilitates accurate stoichiometric control and reduces the water content of the reaction mixture [9].

pH control during Mannich condensation requires careful optimization [9] [2]. Strongly acidic conditions can lead to undesired side reactions including aldol condensation and polymerization processes [9]. Neutral to mildly acidic conditions generally provide the best balance between reaction rate and selectivity [9] [17].

The piperidine component serves as both nucleophile and base in the Mannich transformation [9] [2]. Its secondary amine functionality readily forms iminium ions with aldehydes while its basic character facilitates enolate formation from the ketone substrate [9]. The use of piperidine hydrochloride can provide enhanced control over reaction pH and improved product crystallization [2].

Purification of Mannich products typically involves crystallization of the hydrochloride salt form . This approach enhances chemical stability while providing well-defined crystalline materials suitable for subsequent synthetic transformations [11].

Industrial Scale Manufacturing Processes

Industrial scale production of trihexyphenidyl hydrochloride has been successfully implemented using scaled versions of the laboratory synthetic procedures [13] [14] [18]. Commercial manufacturing operations have demonstrated the ability to produce metric ton quantities while maintaining product quality specifications required for pharmaceutical applications [13] [14].

The industrial process typically employs the linear Mannich-Grignard sequence due to its operational simplicity and proven reliability [13] [19]. Manufacturing campaigns have been documented at scales ranging from 25 kilogram batches to multi-hundred kilogram production runs [15] [13]. The process demonstrates excellent scalability with yields remaining consistent across different batch sizes [14].

Equipment specifications for industrial production include jacketed glass-lined reactors for the Grignard formation step [13] [14]. These vessels must be equipped with efficient stirring systems capable of handling heterogeneous reaction mixtures containing metallic magnesium [14]. Temperature control is achieved through circulating heat transfer fluids with precise monitoring of internal reaction temperatures [4] [5].

Solvent recovery systems represent a critical component of industrial operations [13] [14]. Methyl tert-butyl ether can be efficiently recovered through distillation processes, with recycled solvent meeting specifications for subsequent use [4] [5]. Solvent recovery rates of 85-90% are typically achieved, significantly reducing operating costs and environmental impact [14].

Quality control procedures in industrial manufacturing include in-process monitoring of Grignard reagent formation through gas evolution measurement and periodic sampling for titration [13] [14]. The ketone addition step is monitored through HPLC analysis to ensure complete conversion before proceeding to workup procedures [13].

Crystallization and purification operations have been optimized for industrial scale implementation [13] [14]. Multiple recrystallization stages may be employed to achieve the required purity specifications, typically exceeding 99% as determined by HPLC analysis [14] [18]. Crystal form control is important for ensuring consistent physical properties and pharmaceutical performance [11] [20].

Safety considerations in industrial operations include comprehensive fire prevention measures due to the use of flammable solvents and reactive organometallic reagents [13] [21]. Inert atmosphere techniques are employed throughout the Grignard formation and addition steps [21]. Emergency procedures include provisions for safe quenching of unreacted Grignard reagent [21].

Waste treatment systems address the disposal of magnesium hydroxide solids generated during aqueous workup procedures [13] [14]. These materials can often be processed for recovery of valuable metal content, contributing to overall process sustainability [14].

Green Chemistry and Sustainable Synthesis

Green chemistry principles have been increasingly applied to trihexyphenidyl hydrochloride synthesis to reduce environmental impact and improve process sustainability [21] [22] [23]. These efforts focus on solvent selection, waste minimization, energy efficiency, and the development of alternative synthetic methodologies [21] [23].

Solvent replacement initiatives have achieved significant improvements in process sustainability [4] [5] [21]. The substitution of diethyl ether with methyl tert-butyl ether reduces fire hazards while maintaining comparable reaction performance [4] [5]. Further developments have explored the use of bio-based solvents including 2-methyltetrahydrofuran derived from renewable feedstocks [16].

Atom economy considerations have led to investigations of alternative synthetic approaches that minimize waste generation [21] [23]. Multicomponent reactions that assemble the target molecule in fewer steps show promise for reducing overall material consumption [16]. These approaches also reduce the number of purification steps required, leading to improved process efficiency [16].

Catalyst development efforts have focused on reducing the stoichiometric requirements for organometallic reagents [15] [16]. Catalytic Grignard formation protocols using substoichiometric amounts of magnesium have been investigated, though practical implementation remains challenging [15].

Energy efficiency improvements have been achieved through process intensification techniques [22] [23]. Microwave-assisted synthesis has been explored for both Mannich and Grignard transformations, offering potential reductions in reaction times and energy consumption [16]. Continuous flow processing represents another promising approach for improving energy efficiency while enhancing safety [22].

Waste minimization strategies include the development of improved workup procedures that reduce aqueous waste generation [21] [23]. Alternative quenching protocols using solid acids or bases can reduce the volume of aqueous waste while simplifying product isolation [21].

Life cycle assessment studies have been conducted to evaluate the overall environmental impact of different synthetic approaches [21] [23]. These analyses consider factors including raw material extraction, manufacturing energy requirements, waste treatment, and end-of-life disposal considerations [21].

Novel synthetic approaches using green chemistry methodologies have been explored in research settings [22] [23]. These include the use of graphene oxide nanocarriers for drug delivery applications, which may offer improved therapeutic performance while reducing overall dosage requirements [23]. Electrochemical synthesis methods have also been investigated as alternatives to traditional organometallic chemistry [22].

Optimization of Synthetic Routes

Systematic optimization of trihexyphenidyl hydrochloride synthetic routes has been accomplished through design of experiments approaches and systematic parameter studies [24] [25] . These investigations have identified critical process variables and established optimal operating conditions for both laboratory and industrial applications [24] [25].

Temperature optimization studies have established optimal reaction conditions for each step of the synthesis [4] [5] . Grignard initiation requires temperatures of 55-65°C for reliable start-up, while the subsequent addition reaction proceeds optimally at reflux temperature (75-80°C) [4] [5]. The Mannich reaction shows optimal performance at 60-80°C depending on solvent selection [2] .

Reaction time optimization has identified minimum durations required for complete conversion while avoiding over-reaction and decomposition processes [4] [5] . Grignard initiation typically requires 35-40 minutes, while the addition reaction proceeds to completion within 80-120 minutes [4] [5]. The Mannich condensation generally reaches completion within 2-4 hours under optimal conditions [2] .

Stoichiometry optimization has determined optimal molar ratios for all reagents [4] [15] . The Grignard reaction performs best with a 1:4.3-5.8 molar ratio of magnesium to chlorocyclohexane, ensuring complete metal consumption while providing adequate driving force [4] [15]. The Mannich reaction requires precise stoichiometric control to minimize side product formation [2] .

Concentration studies have established optimal reaction concentrations that balance reaction rate with heat transfer and mixing considerations [24] [25]. Higher concentrations generally provide faster reaction rates but may lead to mixing limitations and hot spot formation [25]. Optimal concentrations are typically in the range of 0.5-1.5 M for the key starting materials [24] [25].

Purification optimization has focused on crystallization procedures that provide high purity products with acceptable yields [11] . Multiple recrystallization stages may be required to achieve pharmaceutical-grade purity [11]. Solvent selection for crystallization significantly impacts both yield and crystal morphology [11] [20].

Statistical experimental design methods have been employed to identify interaction effects between process variables [25]. Response surface methodology has proven particularly valuable for optimizing multi-variable systems where traditional one-factor-at-a-time approaches are inadequate [25]. These studies have revealed synergistic effects between temperature, concentration, and reaction time that can be exploited for improved performance [25].

Process analytical technology has been implemented to enable real-time monitoring and control of synthetic operations [24] . In-line spectroscopic methods including near-infrared and Raman spectroscopy provide continuous feedback on reaction progress [24]. This information enables dynamic optimization of reaction conditions and early detection of potential process deviations [24] .

Scale-up optimization has addressed the challenges of translating laboratory procedures to industrial scale [13] [14] . Heat transfer limitations become increasingly important at larger scales, requiring modifications to reaction procedures and equipment design [14]. Mixing considerations also become critical, particularly for heterogeneous reactions involving metallic magnesium [14] .

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H301 (22.22%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (22.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (22.22%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (22.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (22.22%): May cause cancer [Danger Carcinogenicity];

H360 (22.22%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

Centrally acting anticholinergic drug trihexyphenidyl is highly effective in reducing nightmares associated with post-traumatic stress disorder

Katsumasa Sogo, Masanobu Sogo, Yoshie OkawaPMID: 33991066 DOI: 10.1002/brb3.2147

Abstract

Following a case study on scopolamine butyl bromide, an anticholinergic drug, we studied the effect of a central anticholinergic drug on post-traumatic stress disorder (PTSD)-related flashbacks and nightmares.We administered trihexyphenidyl (TP) to 34 patients with refractory PTSD-related nightmares and flashbacks (open-label trial [n = 22]; single-blind trial [n = 12]), who had previously received psychiatric treatment for approximately 2-15 years, without therapeutic benefits. The effect of TP was determined using the Clinician-Administered PTSD Scale (CAPS) and the Impact of Event Scale-Revised (IES-R).

Overall, most patients reported an improvement to none or mild on the CAPS for nightmares (88%) and flashbacks (79%).

This study is the first to demonstrate the potential efficacy of TP in the treatment of refractory PTSD-related nightmares and flashbacks. Further double-blind, randomized control trials are needed to explore the potential clinical benefits of TP in PTSD.

Beneficial role of central anticholinergic agent in preventing the development of symptoms in mouse model of post-traumatic stress disorder

Harpreet Kaur, Ravjot Kaur, Amteshwar Singh Jaggi, Anjana BaliPMID: 32712590 DOI: 10.1515/jbcpp-2019-0196

Abstract

Objectives The present study was designed to investigate the effectiveness of trihexyphenidyl, a central anticholinergic drug, in preventing the post-traumatic stress disorder (PTSD) symptoms in a mouse model. Methods Mice were subjected to underwater trauma stress for 30 s on day 1 followed by three situational reminders (3rd, 7th and 14th day). Thereafter, the behavioral alterations including freezing behavior were noted on 21st day. The serum corticosterone levels were measured as a biochemical marker of trauma. Elevated plus maze test was done on day 1 and day 2 to assess the memory formation following exposure to trauma. Results Trauma and situational reminders were associated with a significant development of behavioral changes and freezing behavior on the 21st day. Moreover, there was also a significant decrease in the serum corticosterone levels. A single administration of trihexyphenidyl (2 and 5 mg/kg) significantly restored trauma associated-behavioral changes and serum corticosterone levels. Moreover, it significantly increased the transfer latency time on day 2 following stress exposure in comparison to normal mice suggesting the inhibition of memory formation during trauma exposure. Trihexyphenidyl also led to significant reduction in freezing behavior in response to situational reminders again suggesting the inhibition of formation of aversive fear memory. Conclusion The blockade of central muscarinic receptors may block the formation of aversive memory during the traumatic event, which may be manifested in form of decreased contextual fear response during situational reminders. Central anticholinergic agents may be potentially useful as prophylactic agents in preventing the development of PTSD symptoms.Treatment of Tardive Dyskinesia

Hassaan H Bashir, Joseph JankovicPMID: 32279716 DOI: 10.1016/j.ncl.2020.01.004

Abstract

Tardive dyskinesia (TD) is an iatrogenic condition that encompasses a wide phenomenological spectrum of movement disorders caused by exposure to dopamine receptor blocking agents (DRBAs). TD may cause troublesome or disabling symptoms that impair quality of life. Due to frequent, often inappropriate, use of DRBAs, TD prevalence rates among patients exposed to DRBAs continue to be high. The judicious use of DRBAs is key to the prevention of TD, reduction of disease burden, and achieving lasting remission. Dopamine-depleting vesicular monoamine transporter type 2 inhibitors are considered the treatment of choice of TD.Botulinum toxin type A versus anticholinergics for cervical dystonia

Filipe B Rodrigues, Gonçalo S Duarte, Mafalda Castelão, Raquel E Marques, Joaquim Ferreira, Cristina Sampaio, Austen P Moore, João CostaPMID: 33852744 DOI: 10.1002/14651858.CD004312.pub3

Abstract

This is an update of a Cochrane Review first published in 2005. Cervical dystonia is the most common form of focal dystonia and is a highly disabling movement disorder, characterised by involuntary, usually painful, head posturing. Currently, botulinum toxin type A (BtA) is considered the first line therapy for this condition. Before BtA, anticholinergics were the most widely accepted treatment.To compare the efficacy, safety, and tolerability of BtA versus anticholinergic drugs in adults with cervical dystonia.

We searched the Cochrane Movement Disorders' Trials Register to June 2003, screened reference lists of articles and conference proceedings to September 2018, and searched CENTRAL, MEDLINE, and Embase, with no language restrictions, to July 2020.

Double-blind, parallel, randomised trials (RCTs) of BtA versus anticholinergic drugs in adults with cervical dystonia.

Two review authors independently assessed records, selected included studies, extracted data using a paper pro forma, and evaluated the risk of bias and quality of the evidence. We resolved disagreements by consensus or by consulting a third review author. If enough data had been available, we were to perform meta-analyses using a random-effects model for the comparison of BtA versus anticholinergic drugs to estimate pooled effects and corresponding 95% confidence intervals (95% CI). The primary efficacy outcome was improvement in cervical dystonia-specific impairment. The primary safety outcome was the proportion of participants with any adverse event.

We included one RCT of moderate overall risk of bias (as multiple domains were at unclear risk of bias), which included 66 BtA-naive participants with cervical dystonia. Two doses of BtA (Dysport; week 0 and 8; mean dose 262 to 292 U) were compared with daily trihexyphenidyl (up to 24 mg daily). The trial was sponsored by the BtA producer. BtA reduced cervical dystonia severity by an average of 2.5 points (95% CI 0.68 to 4.32) on the Toronto Western Spasmodic Torticollis Rating Scale (TWSTRS) severity subscale 12 weeks after injection, compared to trihexyphenidyl. More participants reported adverse events in the trihexyphenidyl treatment group (76 events), compared with the BtA group (31 events); however, the difference in dropouts due to adverse events was inconclusive between groups. There was a decreased risk of dry mouth, and memory problems with BtA, but the differences were inconclusive between groups for the other reported side effects (blurred vision, dizziness, depression, fatigue, pain at injection site, dysphagia, and neck weakness).

We found very low-certainty evidence that BtA is more effective, better tolerated, and safer than trihexyphenidyl. We found no information on a dose-response relationship with BtA, differences between BtA formulations or different anticholinergics, the utility of electromyography-guided injections, or the duration of treatment effect.

A Novel Reduced Graphene Oxide Modified Carbon Paste Electrode for Potentiometric Determination of Trihexyphenidyl Hydrochloride in Pharmaceutical and Biological Matrices

Josip Radić, Maša Buljac, Boštjan Genorio, Ema Gričar, Mitja KolarPMID: 33922519 DOI: 10.3390/s21092955

Abstract

A novel promising carbon paste electrode with excellent potentiometric properties was prepared for the analysis of trihexyphenidyl hydrochloride (THP), the acetylcholine receptor and an anticholinergic drug in real samples. It contains 10.2% trihexyphenidy-tetraphenylborate ionic pair as the electroactive material, with the addition of 3.9% reduced graphene oxide and 0.3% of anionic additive into the paste, which consists of 45.0% dibutylphthalate as the solvent mediator and 40.6% graphite. Under the optimized experimental conditions, the electrode showed a Nernstian slope of 58.9 ± 0.2 mV/decade with a regression coefficient of 0.9992. It exhibited high selectivity and reproducibility as well as a fast and linear dynamic response range from 4.0 × 10to 1.0 × 10

M. The electrode remained usable for up to 19 days. Analytical applications showed excellent recoveries ranging from 96.8 to 101.7%, LOD was 2.5 × 10

M. The electrode was successfully used for THP analysis of pharmaceutical and biological samples.

Postpartum psychosis in mothers with SARS-CoV-2 infection: A case series from India

Alka A Subramanyam, Hrishikesh B Nachane, Niraj N Mahajan, Snehal Shinde, Smita D Mahale, Rahul K GajbhiyePMID: 33271702 DOI: 10.1016/j.ajp.2020.102406

Abstract

Patient-reported responses to medical treatment in primary dystonia

Kyung Ah Woo, Han-Joon Kim, Dallah Yoo, Ji-Hyun Choi, Junghwan Shin, Sangmin Park, Ryul Kim, Beomseok JeonPMID: 32249176 DOI: 10.1016/j.jocn.2020.03.025

Abstract

In the absence of pathogenesis-targeted therapy in most types of primary dystonia, the current management strategy is largely symptomatic. Our aim was to comparatively evaluate the patients' perception of symptomatic benefits with the medical treatment of primary dystonia. We reviewed the medical records of 206 patients who received medical treatment upon diagnosis of primary dystonia. The patients were prescribed five different dystonia medications: clonazepam, trihexyphenidyl, nortriptyline, baclofen, and levodopa. Patients tried one type of medicine during each following week and whether each medication was beneficial was recorded in a binary fashion. Subgroups analysis was performed according to the body distribution, duration, ages at onset and treatment of dystonia. A total of 172 patients were included in the analysis. The majority (84%) had focal dystonia, most frequently cervical dystonia and blepharospasm. Clonazepam received the most favorable response (40%), followed by baclofen (20%) and trihexyphenidyl (20%). Patients with focal limb dystonia gave higher rate of positive responses to levodopa (24%) compared to other focal dystonia subgroups. Clonazepam, followed by baclofen and trihexyphenidyl is a useful pharmacologic option for primary dystonia. Levodopa can be considered for isolated limb dystonia.Waddling Gait: A complication of valproate therapy and a thought beyond vitamin D deficiency

Amit Sharma, Siddhartha Sinha, Amit Narang, Dushyant K Chouhan, Sumit GuptaPMID: 32190378 DOI: 10.18295/squmj.2020.20.01.016

Abstract

Proximal muscle weakness is a common presentation in paediatric-orthopaedic clinics and is frequently paired with a vitamin D deficiency diagnosis. Recently, side effects of the extensive use of antiepileptic and antipsychotic drugs such as sodium valproate in childhood disorders are being documented. Sodium valproate causes a time-dependent, drug-induced proximal myopathy. We report a 13-year-old female patient who presented at the Orthopaedic Outpatient Department at Lady Hardinge Medical College, New Delhi, India, in 2019 with an abnormal gait. The patient was taking a combination therapy of sodium valproate, risperidone and trihexyphenidyl for absence seizures and a mood disorder. Following clinical investigations, the patient was diagnosed with proximal myopathy. As a result of elevated serum alkaline phosphatase and creatine kinase myocardial band levels, sodium valproate was replaced with ethosuximide and a carnitine supplementation was prescribed. The patient fully recovered and regained full mobility. Proximal myopathy had been incorrectly managed and assumed to be caused by a vitamin D deficiency.Trihexyphenidyl for treatment of dystonia in ataxia telangiectasia: a case report

Liping Zhang, Yu Jia, Xiaohong Qi, Mingyu Li, Shiyu Wang, Yuping WangPMID: 31691010 DOI: 10.1007/s00381-019-04399-3

Abstract

Ataxia telangiectasia (AT) is an autosomal recessive multisystem disorder caused by mutations of ATM gene. And dystonia may develop as a late manifestation in typical AT. Here we report a novel homozygous frameshift ATM mutation (c.1402_1403delAA; p. K468Efs*18) in a 10-year-old male. The patient was diagnosed as typical AT according to clinical presentations which included progressive cerebellar ataxia, oculocutaneous telangiectasia, immune deficiency, and cerebellar atrophy. The genetic finding confirmed the diagnosis. Severe dystonia was presented in late stage of this disease. After 3 months of trihexyphenidyl treatment, the frequency of dystonia was reduced significantly. Although dystonia is not uncommon in phenotype spectrum of AT, compared with other symptoms of this syndrome, such as cerebellar ataxia and dysarthria, dystonia can be treated.Trihexyphenidyl induced malignant hyperthermia in a patient with Parkinson's disease complicated with pneumonia: A case report

Jun Zhao, Gang Xu, Congrui Feng, Yuluo Chen, Yanhong Kang, Feng Liu, Wei MaPMID: 32443324 DOI: 10.1097/MD.0000000000020129

Abstract

Drug-induced fever is easy to overlook in respiratory departments. High fever is a rare side effect of trihexyphenidyl, which can be used clinically to treat Parkinson's disease. Syndrome of inappropriate antidiuretic hormone secretion (SIADH) is a group of clinical syndromes caused by various diseases, resulting in water retention and refractory hyponatremia. However, pneumonia combined with malignant hyperthermia and SIADH has rarely been reported. We describe an unusual case of malignant hyperthermia and refractory hyponatremia due to trihexyphenidyl adverse reaction.Fifty-five-year-old male with pneumonia presented with malignant hyperthermia and refractory hyponatremia has a history of Parkinson's disease.

Early considerations related the described hyperthermia findings to the manifestations of pneumonia. However, the last findings were due to trihexyphenidyl adverse reaction.

Broad-spectrum antibiotics, oral and intravenous supplement of concentrated sodium chloride, drug, and physical cooling.

The patient survived. During the 3-month follow up, the patient was no recurrence of fever or hyponatremia.

High fever and SIADH can be a rare adverse reaction to trihexyphenidyl. Therefore, possible drug factors should be considered in the case. Consideration of other possible causes can improve early diagnosis and treatment of patients with fever of unknown origins.